NK₁ Receptor Agonist Potency: C14TKL-1 EC₅₀ = 1 nM vs. Substance P and Hemokinin-1
C14TKL-1 activates the human NK₁ receptor with an EC₅₀ of 1 nM [1]. This potency is comparable to that of substance P, which exhibits a binding Ki of approximately 0.13 nM for human NK₁ but shows highly variable functional EC₅₀ values depending on the assay system — ranging from ~0.05 nM in inositol phosphate accumulation assays in transfected cells to 67 nM in CHO-K1/NK₁ calcium flux assays and up to 121.6 nM in guinea-pig bile duct contraction assays [2]. Hemokinin-1 (human) binds the human NK₁ receptor with a Ki of 0.175 nM and an IC₅₀ of 1.8 nM in competition binding, but unlike C14TKL-1, it retains measurable activity at NK₂ (Ki = 560 nM) and NK₃ (IC₅₀ = 370 nM) receptors [3]. C14TKL-1's consistent EC₅₀ of 1 nM provides a reproducible potency benchmark across experiments.
| Evidence Dimension | NK₁ receptor functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 1 nM (human NK₁ receptor, recombinant expression system) |
| Comparator Or Baseline | Substance P: EC₅₀ = 67 nM (CHO-K1/NK₁ calcium flux); Ki = 0.13 nM (binding). Hemokinin-1 (human): Ki = 0.175 nM (NK₁ binding); IC₅₀ = 1.8 nM (NK₁); Ki = 560 nM (NK₂). |
| Quantified Difference | C14TKL-1 is ~67-fold more potent than substance P in CHO-K1/NK₁ functional assay; ~5.6-fold less potent in binding affinity vs. substance P. C14TKL-1 has no reported NK₂/NK₃ activity vs. hemokinin-1 (560 nM at NK₂). |
| Conditions | Human recombinant NK₁ receptor; C14TKL-1 EC₅₀ from Jiang et al. 2003 (Mammalian Genome); substance P CHO-K1/NK₁ EC₅₀ from GenScript stable cell line data; hemokinin-1 Ki/IC₅₀ from Bellucci et al. 2002 (Br J Pharmacol). |
Why This Matters
C14TKL-1 provides reproducible NK₁ potency (EC₅₀ = 1 nM) without the assay-dependent variability of substance P or the NK₂/NK₃ off-target liability of hemokinin-1, enabling more interpretable NK₁ receptor studies.
- [1] Jiang Y, Gao G, Fang G, et al. PepPat, a pattern-based oligopeptide homology search method and the identification of a novel tachykinin-like peptide. Mammalian Genome. 2003;14(5):341-349. DOI: 10.1007/s00335-002-3061-y. View Source
- [2] Patacchini R, et al. Characterization of receptors mediating contraction induced by tachykinins in the guinea-pig isolated common bile duct. British Journal of Pharmacology. 1998; 123(6):1221-1228. (Substance P EC₅₀ = 121.6 nM in this tissue assay.) View Source
- [3] Bellucci F, Carini F, Catalani C, et al. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1. British Journal of Pharmacology. 2002;135(1):266-274. DOI: 10.1038/sj.bjp.0704443. View Source
